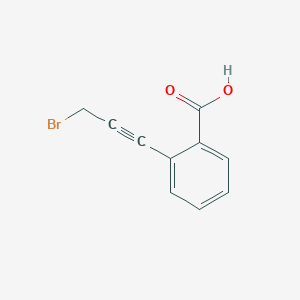
2-(3-Bromoprop-1-YN-1-YL)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromoprop-1-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-bromoprop-1-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoprop-1-YN-1-YL)benzoic acid typically involves the reaction of 3-bromoprop-1-yne with benzoic acid derivatives. One common method is the alkylation of benzoic acid using propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(3-Bromoprop-1-YN-1-YL)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Palladium or copper catalysts are often employed in addition reactions involving the triple bond.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce dihalogenated compounds.
科学研究应用
2-(3-Bromoprop-1-YN-1-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes. Its ability to undergo specific chemical reactions makes it valuable in bioconjugation and labeling studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound. These derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(3-Bromoprop-1-YN-1-YL)benzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and the triple bond. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
相似化合物的比较
2-(3-Bromoprop-1-YN-1-YL)benzoic acid can be compared with other similar compounds, such as:
Propargyl Bromide: This compound shares the propargyl group but lacks the benzoic acid moiety.
4-(Prop-1-yn-1-yl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.
3-(3-hydroxyprop-1-yn-1-yl)benzoic acid:
The uniqueness of this compound lies in its combination of the bromine atom and the propargyl group, which provides distinct reactivity and versatility in chemical synthesis.
属性
分子式 |
C10H7BrO2 |
|---|---|
分子量 |
239.06 g/mol |
IUPAC 名称 |
2-(3-bromoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H7BrO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6H,7H2,(H,12,13) |
InChI 键 |
BHRNMXVJBZGCOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CCBr)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
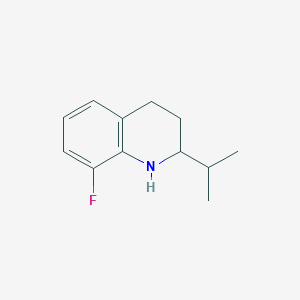
![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
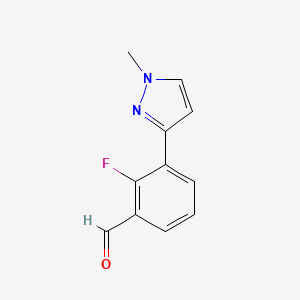
![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)
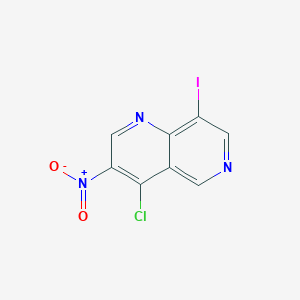
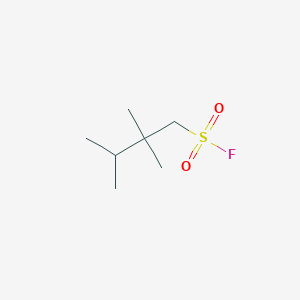

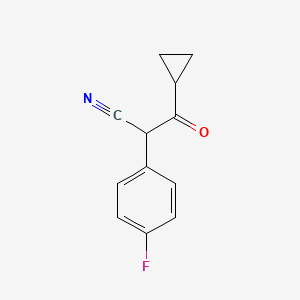
![3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13203772.png)

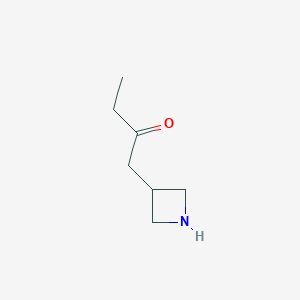
![4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene](/img/structure/B13203775.png)
